molecular formula C13H13NO2S2 B8812766 5-Tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole

5-Tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole

Cat. No.: B8812766
M. Wt: 279.4 g/mol
InChI Key: PKMFAEROGWOLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is a useful research compound. Its molecular formula is C13H13NO2S2 and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13NO2S2

Molecular Weight

279.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-4,6-dihydrothieno[3,4-c]pyrrole

InChI

InChI=1S/C13H13NO2S2/c1-10-2-4-13(5-3-10)18(15,16)14-6-11-8-17-9-12(11)7-14/h2-5,8-9H,6-7H2,1H3

InChI Key

PKMFAEROGWOLBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CSC=C3C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

28 g of 10% palladium-on-charcoal containing 50% water and then 96 g (1.52 mol) of ammonium formate are added, under a nitrogen atmosphere, to a solution of 28.34 g (0.81 mol) of 1,3-dichloro-5-tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole in 800 ml of methanol. The mixture is heated at reflux for 3 hours, 28 g of wet palladium-on-charcoal are then added and reflux is maintained for 24 hours. After filtration through diatomaceous earth, the filtrate is evaporated to dryness and the residue is recrystallized from methanol. 16.64 g of a white solid are obtained. Yield 73%. Melting point: 125°-127° C.
Quantity
96 g
Type
reactant
Reaction Step One
Name
1,3-dichloro-5-tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole
Quantity
28.34 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
catalyst
Reaction Step One
Quantity
28 g
Type
catalyst
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

A solution of 4-methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide obtained in Step A (700 mg), thiolacetic acid (0.267 mL), and AIBN (37 mg) in benzene (90 mL) was refluxed overnight. The solvent was removed under reduced pressure, and the residue was purified on a Biotage Horizon® system (silica, gradient 30-100% dichloromethane in hexane) to yield the title compound. LC-MS 126.1 (M+1).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.267 mL
Type
reactant
Reaction Step One
Name
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

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